molecular formula C9H20N2 B140047 2,5-Dimethyl-1-propylpiperazine CAS No. 135778-75-5

2,5-Dimethyl-1-propylpiperazine

Cat. No. B140047
CAS RN: 135778-75-5
M. Wt: 156.27 g/mol
InChI Key: LWQNWCVIJDSVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-propylpiperazine (DMPP) is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a tool to study the mechanisms of action of various neurotransmitters and ion channels. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the nervous system.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-propylpiperazine involves the activation of nicotinic acetylcholine receptors and ion channels. The compound binds to the receptor or channel, causing a conformational change that results in the opening of the channel and the influx of ions into the cell. This influx of ions leads to the generation of an action potential, which is the basis of nerve impulse transmission.
Biochemical and physiological effects:
2,5-Dimethyl-1-propylpiperazine has a wide range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors and ion channels. The compound has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. 2,5-Dimethyl-1-propylpiperazine has also been shown to have analgesic effects, reducing the sensation of pain in animal models.

Advantages and Limitations for Lab Experiments

2,5-Dimethyl-1-propylpiperazine has several advantages as a tool for scientific research, including its ability to activate nicotinic acetylcholine receptors and ion channels. The compound is also relatively stable and easy to synthesize. However, 2,5-Dimethyl-1-propylpiperazine does have some limitations, including its non-specific effects on other receptors and channels. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,5-Dimethyl-1-propylpiperazine, including the development of more selective compounds that target specific receptors and channels. Additionally, the compound could be used to study the mechanisms of action of other neurotransmitters and ion channels. Finally, 2,5-Dimethyl-1-propylpiperazine could be used in the development of new drugs for the treatment of pain and other neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-propylpiperazine is a valuable tool for scientific research, with a wide range of biochemical and physiological effects. The compound is commonly used to study the mechanisms of action of various neurotransmitters and ion channels, and has several advantages and limitations as a tool for experimentation. Future research involving 2,5-Dimethyl-1-propylpiperazine could lead to the development of new drugs for the treatment of pain and other neurological disorders.

Synthesis Methods

2,5-Dimethyl-1-propylpiperazine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylpiperazine with propyl bromide in the presence of a base catalyst. Other methods include the reaction of 2,5-dimethylpiperazine with propyl chloride or the reaction of 2,5-dimethylpiperazine with propyl alcohol in the presence of a dehydrating agent.

Scientific Research Applications

2,5-Dimethyl-1-propylpiperazine is commonly used in scientific research as a tool to study the mechanisms of action of various neurotransmitters and ion channels. The compound has been shown to activate nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the nervous system. 2,5-Dimethyl-1-propylpiperazine has also been shown to activate certain types of ion channels, such as the transient receptor potential cation channel subfamily V member 1 (TRPV1) channel, which is involved in the sensation of pain.

properties

CAS RN

135778-75-5

Product Name

2,5-Dimethyl-1-propylpiperazine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,5-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3

InChI Key

LWQNWCVIJDSVNQ-UHFFFAOYSA-N

SMILES

CCCN1CC(NCC1C)C

Canonical SMILES

CCCN1CC(NCC1C)C

Origin of Product

United States

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